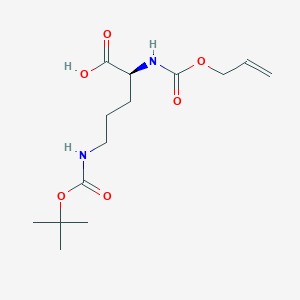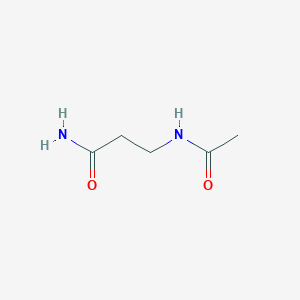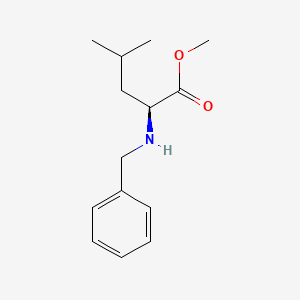
Alloc-D-Phe
描述
Alloc-D-Phe, also known as N-allyloxycarbonyl-D-phenylalanine, is a derivative of D-phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of D-phenylalanine. The Alloc group (allyloxycarbonyl) is particularly useful because it can be selectively removed under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: Alloc-D-Phe can be synthesized through a one-pot amidation process. The reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the protection of the amino group of D-phenylalanine using the Alloc group. This is achieved through the reaction of D-phenylalanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure high yields and purity of the product.
化学反应分析
Types of Reactions: Alloc-D-Phe undergoes various chemical reactions, including:
Amidation: this compound can be converted to amides through reactions with isocyanates and Grignard reagents.
Common Reagents and Conditions:
Deprotection: Palladium catalysts, morpholine.
Amidation: 2-chloropyridine, trifluoromethanesulfonyl anhydride, Grignard reagents.
Major Products:
Deprotection: D-phenylalanine.
Amidation: Various amides depending on the specific Grignard reagent used.
科学研究应用
Alloc-D-Phe has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a protecting group for the amino group of D-phenylalanine in the synthesis of peptides and proteins.
Pharmaceuticals: this compound is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Biological Studies: It is employed in studies involving the structure and function of peptides and proteins, as well as in the development of peptide-based therapeutics.
作用机制
Alloc-D-Phe can be compared with other similar compounds such as:
N-tert-Butyloxycarbonyl-D-phenylalanine (Boc-D-Phe): Boc-D-Phe uses the Boc group as a protecting group, which is removed under acidic conditions.
N-benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe): Cbz-D-Phe uses the Cbz group as a protecting group, which is removed through hydrogenation.
Uniqueness: this compound is unique in its use of the Alloc group, which can be removed under milder conditions compared to Boc and Cbz groups. This makes this compound particularly useful in the synthesis of peptides and proteins where mild deprotection conditions are required .
相似化合物的比较
- N-tert-Butyloxycarbonyl-D-phenylalanine (Boc-D-Phe)
- N-benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe)
属性
IUPAC Name |
(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBZCQLQINXRAC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


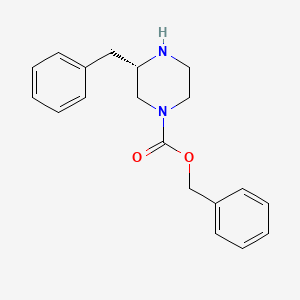
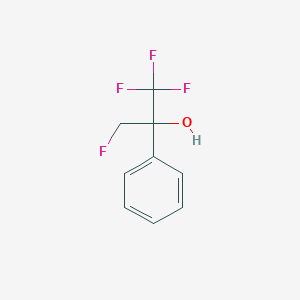
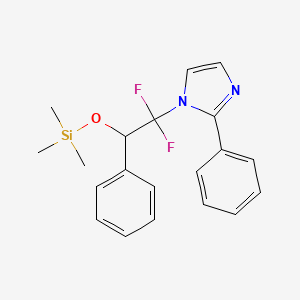
![Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]-](/img/structure/B7838748.png)
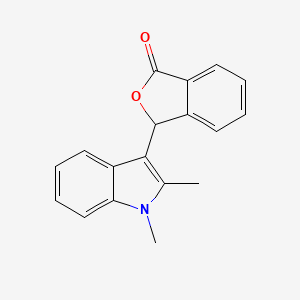
![8aH-cyclohepta[d][1,3]thiazole-2-sulfonic acid](/img/structure/B7838761.png)
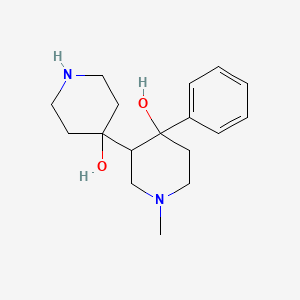
![1-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B7838770.png)

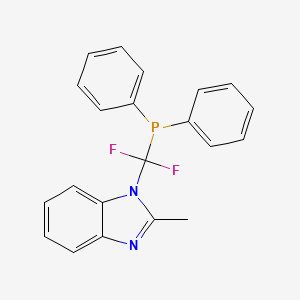
![[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane](/img/structure/B7838795.png)
